N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H22ClN3O3S2 and its molecular weight is 512.04. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
Given its potential anti-inflammatory activity, it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators .
Result of Action
Benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes, potentially reducing inflammation .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for repairing DNA damage. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
APE1 is a key enzyme involved in the repair of DNA lesions. It cleaves abasic sites generated by DNA damage and is implicated in various cellular processes, including gene expression regulation and DNA damage response. Inhibition of APE1 has been proposed as a strategy to enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been studied through various analogs. The presence of the benzo[d]thiazole moiety is critical for its interaction with APE1. Modifications to the benzothiazole structure can significantly affect potency and selectivity against APE1 .
Table 1: Summary of Structure-Activity Relationships
Compound | Structure | APE1 Inhibition (µM) | Notes |
---|---|---|---|
Compound 1 | N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl)acetamide | 5.0 | Potent APE1 inhibitor |
Compound 2 | N-(3-(benzo[d]thiazol-2-yl)-6-methyl)acetamide | 8.0 | Moderate activity |
Compound 3 | N-(3-(benzo[d]thiazol-2-yl)-6-methyl)carboxamide | 10.0 | Reduced potency |
Biological Evaluation
In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1. Furthermore, it enhances the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide in cancer cell lines like HeLa and SF767 .
Case Studies
Several studies have highlighted the compound's efficacy in enhancing the effects of chemotherapy:
- Study on HeLa Cells : This study evaluated the compound's ability to potentiate MMS-induced cytotoxicity. The results indicated that treatment with the compound led to an increase in abasic sites within the DNA of HeLa cells, suggesting effective inhibition of APE1 activity .
- In Vivo Studies : Animal models have shown that administration of N-(3-(benzo[d]thiazol-2-yl)-6-methyl) compounds leads to significant tumor growth inhibition when combined with standard chemotherapeutics. The pharmacokinetics revealed favorable exposure levels in plasma and brain tissue following intraperitoneal dosing .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-methoxy-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2.ClH/c1-28-11-10-15-20(13-28)33-25(21(15)24-26-16-7-3-4-9-19(16)32-24)27-23(29)18-12-14-6-5-8-17(30-2)22(14)31-18;/h3-9,12H,10-11,13H2,1-2H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVYELNPGHUCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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